8-Piperazin-1-yl-7H-purine, also known as EVT-3099654, is a compound that belongs to the purine class of heterocyclic compounds. This compound features a piperazine moiety at the 8-position of the purine structure, which is significant for its biological activity. The molecular formula for 8-piperazin-1-yl-7H-purine is C₁₁H₁₄N₄, and it has been assigned a CAS number of 126456-06-2. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neuroscience and oncology.
8-Piperazin-1-yl-7H-purine can be synthesized through various chemical methods, which include nucleophilic aromatic substitution and coupling reactions. It is classified under purine derivatives, which are known for their roles in biochemistry, particularly in the synthesis of nucleotides and nucleic acids.
The synthesis of 8-piperazin-1-yl-7H-purine typically involves several methods:
These methods have been characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm the structure and purity of the synthesized compounds.
The molecular structure of 8-piperazin-1-yl-7H-purine consists of a purine ring fused with a piperazine moiety. Key structural features include:
Studies using X-ray diffraction have provided insights into bond lengths and angles within this compound, revealing important conformational preferences that may influence its biological activity.
8-Piperazin-1-yl-7H-purine can undergo various chemical reactions that are crucial for its functionality:
The mechanism of action for 8-piperazin-1-yl-7H-purine derivatives largely depends on their specific substitutions:
Research indicates that modifications to the piperazine substituents can significantly alter binding affinities and selectivity towards specific biological targets .
Physicochemical properties such as lipophilicity (logP) influence pharmacokinetics, including absorption and distribution within biological systems .
The applications of 8-piperazin-1-yl-7H-purine are diverse:
Rational design strategies for 8-piperazin-1-yl-purine derivatives focus on optimizing receptor subtype selectivity through strategic substitutions:
Table 1: Receptor Affinity Profiles of Key 8-Piperazin-1-yl-Purine Derivatives
Compound | 5-HT₇ Kᵢ (nM) | 5-HT₂A Kᵢ (nM) | D₂ Kᵢ (nM) | Structural Features |
---|---|---|---|---|
4-(3-Furyl)-pyrimidine 2 | 24 ± 1.2 | >10,000 | >10,000 | Pyrimidine core, 3-furyl |
Ethylpyrimidine 12 | 7.3 ± 0.9 | 58 ± 4 | 142 ± 11 | C6-ethyl, pyrimidine core |
8-PC ibuprofen salt 11d | 16 ± 2 | 42 ± 3 | 89 ± 6 | Ionic liquid, NSAID counterion |
EVT-3137650 | 11 ± 0.8 | 210 ± 15 | 35 ± 2 | 4-Fluorobenzylpiperazine, benzyl C7 |
Critical SAR patterns governing receptor affinity and selectivity include:
Table 2: Impact of C6 Alkyl Chain Length on 5-HT₇ Affinity and Selectivity
C6 Substituent | 5-HT₇ Kᵢ (nM) | 5-HT₂A Kᵢ (nM) | 5-HT₇/5-HT₂A Selectivity Ratio | D₂ Kᵢ (nM) |
---|---|---|---|---|
H | 24 ± 1.2 | >10,000 | >416 | >10,000 |
Methyl | 14 ± 0.8 | 840 ± 65 | 60 | 420 ± 30 |
Ethyl | 7.3 ± 0.9 | 58 ± 4 | 7.9 | 142 ± 11 |
Butyl | 5.1 ± 0.6 | 22 ± 2 | 4.3 | 38 ± 3 |
Functional characterization reveals consistent antagonism across receptor subtypes:
Table 3: Functional Activity Profiles of Lead Compounds
Compound | 5-HT₇ cAMP Inhibition IC₅₀ (nM) | D₂ Efficacy (% max) | 5-HT₂A Ca²⁺ Inhibition IC₅₀ (nM) | Receptor Selectivity Profile |
---|---|---|---|---|
12 (Ethyl) | 9.8 ± 1.1 | Inactive | 210 ± 20 | 5-HT₇ selective antagonist |
13 (Butyl) | 6.2 ± 0.8 | 45 ± 4 | 18 ± 2 | 5-HT₇/5-HT₂A/D₂ multi-target antagonist |
11k (NSAID salt) | 22 ± 3 | 28 ± 2 | 85 ± 7 | Dual 5-HT₇/D₂ with COX inhibition |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: